molecular formula C16H21NO5 B6149236 1-[(tert-butoxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid CAS No. 1521070-25-6

1-[(tert-butoxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Cat. No. B6149236
CAS RN: 1521070-25-6
M. Wt: 307.3
InChI Key:
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Description

The compound “1-[(tert-butoxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid” is likely to be a derivative of tetrahydroquinoline, which is a class of organic compounds. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly for amines . The carboxylic acid group (-COOH) is a weak acid and can participate in hydrogen bonding .


Chemical Reactions Analysis

The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . The carboxylic acid group can react with bases and can be reduced to alcohols .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the Boc group and the carboxylic acid group would influence its properties .

Safety and Hazards

While the exact safety and hazards of this compound are not known, compounds with the Boc group generally have hazard statements such as H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(tert-butoxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves the protection of the amine group, followed by the formation of the tetrahydroquinoline ring system and the introduction of the carboxylic acid group.", "Starting Materials": [ "4-methoxyaniline", "tert-butyl chloroformate", "sodium methoxide", "acetic anhydride", "acetic acid", "sodium borohydride", "acetic acid", "sodium hydroxide", "chloroacetic acid", "sodium hydroxide", "hydrochloric acid", "sodium hydroxide", "sodium bicarbonate", "water", "ethyl acetate", "brine", "magnesium sulfate", "methanol", "dichloromethane", "triethylamine", "N,N-dimethylformamide", "ethyl 2-oxocyclohexanecarboxylate" ], "Reaction": [ "4-methoxyaniline is reacted with tert-butyl chloroformate and sodium methoxide to form the protected amine intermediate", "The protected amine intermediate is then reacted with acetic anhydride and acetic acid to form the N-acetyl intermediate", "The N-acetyl intermediate is then reacted with sodium borohydride in acetic acid to reduce the ketone group and form the tetrahydroquinoline ring system", "The tetrahydroquinoline intermediate is then reacted with chloroacetic acid and sodium hydroxide to introduce the carboxylic acid group", "The carboxylic acid intermediate is then deprotected using hydrochloric acid and sodium hydroxide to remove the tert-butoxycarbonyl group", "The resulting carboxylic acid is then neutralized with sodium bicarbonate and extracted with ethyl acetate", "The organic layer is washed with brine, dried over magnesium sulfate, and concentrated to yield the crude product", "The crude product is then purified by column chromatography using a mixture of dichloromethane and triethylamine as the eluent", "The purified product is then dissolved in N,N-dimethylformamide and reacted with ethyl 2-oxocyclohexanecarboxylate to form the desired compound" ] }

CAS RN

1521070-25-6

Molecular Formula

C16H21NO5

Molecular Weight

307.3

Purity

95

Origin of Product

United States

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